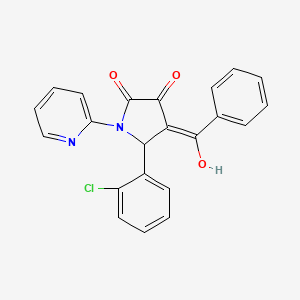
4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrrolone derivatives typically involves multicomponent reactions, allowing for the efficient construction of these complex molecules. For instance, Alizadeh et al. (2007) described a one-pot synthesis method for producing highly functionalized pyrrolone compounds through the reaction of enamines with arenesulfonyl isocyanates. This method underscores the utility of multicomponent reactions in generating pyrrolone derivatives with diverse functionalities (Alizadeh, Rezvanian, & Zhu, 2007).
Molecular Structure Analysis
The molecular structure of pyrrolone derivatives is often confirmed through spectroscopic methods and, in some cases, X-ray crystallography. Özdemir et al. (2015) provided a comprehensive structural analysis of a similar compound using techniques such as FT-IR, NMR, and X-ray diffraction, complemented by theoretical DFT calculations. These studies highlight the conjugated and planar nature of the pyrrolone core, contributing to its chemical reactivity and interaction with biological targets (Özdemir et al., 2015).
Chemical Reactions and Properties
Pyrrolone derivatives participate in various chemical reactions, exploiting the reactivity of their carbonyl and pyrrole groups. For example, Louroubi et al. (2019) discussed the synthesis of a pyrrole derivative featuring a benzoyl group, highlighting the compound's potential as a corrosion inhibitor due to its ability to interact with metal surfaces. This reflects the chemical versatility of pyrrolone derivatives in applications beyond their biological activity (Louroubi et al., 2019).
科学的研究の応用
Synthesis and Chemical Reactions
One study details the reactions of 5-aryl-4-acyl-1-(4-hydroxyphenyl)-3-hydroxy-3-pyrrolin-2-ones with arylamines, which could be related to the core structure of the compound , highlighting the synthetic versatility of these pyrrolone derivatives in producing arylamino derivatives through specific reactions (Armisheva et al., 2011). Another significant contribution to the field is the development of a one-pot synthesis approach for 4-(alkylamino)-1-(arylsulfonyl)-3-benzoyl-1,5-dihydro-5-hydroxy-5-phenyl-2H-pyrrol-2-ones, demonstrating an efficient route to novel pyrrolone derivatives (Alizadeh et al., 2007).
Biological Activity and Applications
The compound's derivatives have been explored for their biological activity. For instance, a study on 3-(4-aroyl-1-methyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides revealed their potential as a new class of synthetic histone deacetylase inhibitors, offering insights into the chemical modifications at the pyrrole-C2 and/or -C4 positions affecting biological activity (Mai et al., 2004). Another study focused on derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, indicating their antibacterial activities and showcasing the utility of these compounds in medicinal chemistry (Bildirici et al., 2007).
Catalysis and Synthetic Methods
The use of acidic pyridinium inner salt as a catalyst for the synthesis of N-substituted 5-aryl-4-benzoyl-3-hydroxy-3-pyrrolin-2-ones in aqueous media is another notable application. This method represents a facile and effective approach for generating pyrrolone derivatives, highlighting the role of novel catalysts in enhancing synthetic efficiency (Shahnaei & Kabirifard, 2021).
特性
IUPAC Name |
(4E)-5-(2-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-pyridin-2-ylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O3/c23-16-11-5-4-10-15(16)19-18(20(26)14-8-2-1-3-9-14)21(27)22(28)25(19)17-12-6-7-13-24-17/h1-13,19,26H/b20-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEJIHKSNQBYPV-CZIZESTLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=CC=C4Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=CC=C4Cl)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-dimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5501443.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-1-naphthylacetamide](/img/structure/B5501444.png)
![2-chloro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5501461.png)
![6-methoxy-N-{2-[4-(thiomorpholin-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}pyrimidin-4-amine](/img/structure/B5501475.png)
![N-allyl-6-ethyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5501479.png)

![4-{[(1-ethyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5501495.png)
![3-{3-(3-chlorophenyl)-4-[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B5501498.png)
![1-(2-furoyl)-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid](/img/structure/B5501509.png)
![N-[2-(4-ethylphenyl)ethyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5501513.png)
![N-ethyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5501514.png)
![6-iodo-3-(4-methylphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5501530.png)
